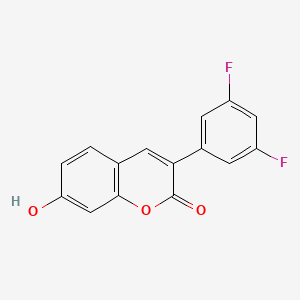

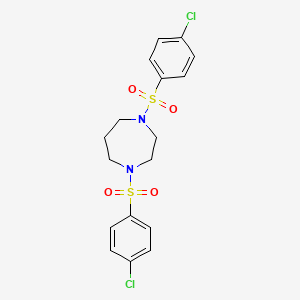

3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one” is a complex organic molecule. It likely contains a chromen-2-one group, which is a type of oxygen-containing heterocycle, and a 3,5-difluorophenyl group, which is a type of aromatic ring with fluorine substituents .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving fluorinated phenyl groups and other organic molecules .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Importance

The synthesis of chromen-ones, including compounds structurally related to 3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one, has been a subject of extensive research due to their core structures being secondary metabolites of considerable pharmacological importance. Synthetic protocols for these compounds involve Suzuki coupling reactions, radical-mediated cyclization, and reactions with Michael acceptors among others, highlighting their versatility and the interest in developing efficient synthetic methods for their production (Mazimba, 2016).

Pharmacological and Biological Applications

Anticancer Activity

Some derivatives have shown significant tumor specificity and low toxicity toward normal cells, indicating potential in the development of anticancer drugs with reduced side effects (Sugita et al., 2017).

Antioxidant Activity

The core structure of 2H-chromen-2-one, which is present in compounds like 3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one, contributes to their antioxidant properties. This activity is attributed to the possibility of radical delocalization within the nucleus, making them effective free radical scavengers (Torres et al., 2014).

Material Science Applications

- Conducting Polymers: Research on poly(3,4-ethylenedioxythiophene) (PEDOT) and its composites, including those that may incorporate chromen-one structures, highlights the potential of these materials in applications requiring high conductivity and flexibility. This includes uses in thermoelectric materials, indicating a possible area of application for chromen-one derivatives as well (Yue & Xu, 2012).

Environmental and Sustainable Chemistry

- Biomass Conversion: Research into the conversion of biomass into valuable chemicals highlights the potential for chromen-one derivatives in sustainable chemistry. This includes the transformation of furfurals to valuable intermediates for polymer and fuel production, demonstrating the broader relevance of this chemical structure in green chemistry and sustainability (Dutta & Bhat, 2021).

Propiedades

IUPAC Name |

3-(3,5-difluorophenyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O3/c16-10-3-9(4-11(17)6-10)13-5-8-1-2-12(18)7-14(8)20-15(13)19/h1-7,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOGQJJNVLNKAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=CC(=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)

![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)

![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)

![(E)-4-(Dimethylamino)-N-ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2390086.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2390087.png)

![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)

![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2390093.png)